Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate
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Overview
Description
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound that features a butyl ester linked to a pyrazole ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
Medically, this compound has potential as a precursor for drug development. Its pyrazole ring is a common motif in pharmaceuticals, known for its bioactivity and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group at the 4-position instead of an amino group.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar compound with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and an ester group allows for versatile chemical transformations and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a butyl group attached to a pyrazole ring with an amino substituent. Its molecular formula is C8H12N4O2, and it has a molecular weight of approximately 200.21 g/mol. The presence of the pyrazole moiety is critical for its biological activity, as pyrazole derivatives are known for their diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites, which can modulate metabolic pathways.
- Receptor Binding : It can interact with cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.
- Nucleic Acid Interaction : There is potential for the compound to bind to DNA or RNA, affecting gene expression and protein synthesis.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, such as:
- Lung Cancer : Significant antiproliferative effects on A549 cells.
- Breast Cancer : Inhibition of MDA-MB-231 cell proliferation.
- Prostate Cancer : Effects observed in LNCaP and PC3 cell lines .
Table 1 summarizes the anticancer activities of selected pyrazole derivatives:
Compound Name | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Lung Cancer | 5.0 | |
Compound B | Breast Cancer | 3.2 | |
Compound C | Prostate Cancer | 7.5 |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In a mouse model of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses .
Case Studies
- In Vivo Studies on Anti-inflammatory Activity :
- Anticancer Activity Evaluation :
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
butyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |
InChI Key |
YYZVNXXMNKFUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
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